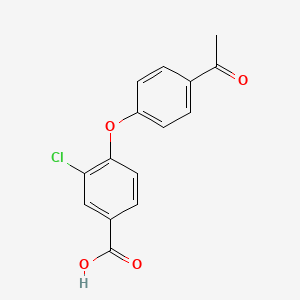

4-(4-Acetylphenoxy)-3-chlorobenzoic acid

Description

4-(4-Acetylphenoxy)-3-chlorobenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 3-position and a 4-acetylphenoxy group at the 4-position of the benzene ring.

Properties

IUPAC Name |

4-(4-acetylphenoxy)-3-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-9(17)10-2-5-12(6-3-10)20-14-7-4-11(15(18)19)8-13(14)16/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAMWXNNUVDJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenoxy)-3-chlorobenzoic acid typically involves the reaction of 4-acetylphenol with 3-chlorobenzoic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylphenoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield 4-(4-carboxyphenoxy)-3-chlorobenzoic acid, while reduction can produce 4-(4-hydroxyphenoxy)-3-chlorobenzoic acid.

Scientific Research Applications

4-(4-Acetylphenoxy)-3-chlorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of ADCs, the compound acts as a linker that connects the antibody to the cytotoxic drug. Upon internalization into the target cell, the linker is cleaved, releasing the active drug to exert its cytotoxic effects . The molecular targets and pathways involved include lysosomal enzymes that facilitate the cleavage of the linker and the subsequent release of the drug.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Features

Note: *Hypothetical molecular weight calculated based on formula.

Key Observations:

- Substituent Position : The position of chlorine significantly impacts properties. For example, 4-chlorobenzoic acid is metabolized by Arthrobacter globiformis via dehalogenation, while 3-chlorobenzoic acid exhibits polymorphism in crystallization .

Physicochemical Properties

Table 2: Solubility and Stability Comparison

- Solubility: 4-Chlorobenzoic acid’s high solubility in basic conditions contrasts with the hydrophobic acetylphenoxy group in the target compound, which may lower aqueous solubility.

- Crystallinity : Halogen position influences crystal packing. For example, 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit distinct crystal structures despite similar substituents .

Biological Activity

4-(4-Acetylphenoxy)-3-chlorobenzoic acid is an organic compound with significant relevance in various scientific fields, particularly in chemistry and biology. Its structure, which includes an acetylphenoxy group and a chlorobenzoic acid moiety, allows it to function effectively as a building block in the synthesis of more complex molecules, including pharmaceuticals and bioconjugates. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula: C₉H₇ClO₃

- Molecular Weight: 188.60 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-acetylphenol with 3-chlorobenzoic acid. Common methods include:

- Nucleophilic Substitution: Using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

- Industrial Production: Continuous flow reactors are employed to enhance efficiency and yield, utilizing catalysts for purification.

The biological activity of this compound is primarily attributed to its role in developing antibody-drug conjugates (ADCs). In this context, the compound acts as a linker that connects antibodies to cytotoxic drugs. Upon internalization by target cells, the linker is cleaved, releasing the active drug to exert cytotoxic effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study Example: A study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by targeting specific oncogenic pathways.

Anti-inflammatory Properties

In addition to anticancer effects, the compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to consider the toxicity profile of this compound. Preliminary studies suggest that it may exhibit irritant properties and potential toxicity upon prolonged exposure.

| Study Type | Findings |

|---|---|

| Acute Toxicity | Irritation observed in animal models at high doses |

| Chronic Exposure | No significant adverse effects reported over extended periods |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-Acetylphenoxy)butanoic acid | Similar linker structure | Used in ADCs but less stable |

| 4-(4-Benzyloxy)phenyl derivatives | Different reactivity | Exhibits varied biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.